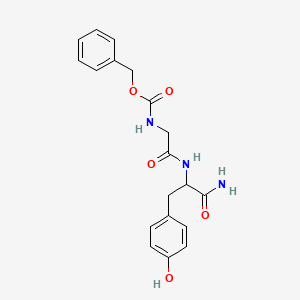
(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid is a chiral amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in the field of organic chemistry due to its role as an intermediate in the synthesis of various biologically active molecules. The presence of the Boc group helps in protecting the amino functionality during chemical reactions, making it a valuable building block in peptide synthesis and other organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-Boc-4-amino-5-methyl-heptanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (4R,5S)-4-amino-5-methyl-heptanoic acid.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Purification: The product is purified using standard techniques like recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used in reactors designed for bulk chemical synthesis.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.
Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can be used in peptide coupling reactions with carboxylic acids or esters in the presence of coupling agents like EDCI or DCC.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: EDCI or DCC in the presence of a base like N-methylmorpholine (NMM).
Major Products
Substitution Reactions: Substituted derivatives of this compound.
Deprotection Reactions: (4R,5S)-4-amino-5-methyl-heptanoic acid.
Coupling Reactions: Peptide derivatives.
Scientific Research Applications
(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (4R,5S)-Boc-4-amino-5-methyl-heptanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The Boc group provides stability during reactions and can be removed under controlled conditions to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone: Another chiral compound used in enantioselective synthesis.
(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid: A similar compound with a different protecting group.
Uniqueness
(4R,5S)-Boc-4-amino-5-methyl-heptanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical research and development.
Properties
Molecular Formula |
C13H25NO4 |
|---|---|
Molecular Weight |
259.34 g/mol |
IUPAC Name |
5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C13H25NO4/c1-6-9(2)10(7-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16) |
InChI Key |
AHJOCXORPOFIQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)

